molecular formula C25H25FN4S B2432996 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea CAS No. 851970-41-7

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea

Cat. No.: B2432996
CAS No.: 851970-41-7
M. Wt: 432.56
InChI Key: LZBMUFZDHVALMA-UHFFFAOYSA-N
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Description

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H25FN4S and its molecular weight is 432.56. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4S/c1-17-7-3-4-9-23(17)29-25(31)30(16-20-8-5-6-13-27-20)14-12-21-18(2)28-24-11-10-19(26)15-22(21)24/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMUFZDHVALMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered interest for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

The molecular formula of the compound is C18H17FN4O2S2C_{18}H_{17}FN_4O_2S_2, with a molecular weight of 404.5 g/mol. The structure includes an indole moiety, which is often associated with significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound targets specific enzymes involved in cancer cell signaling pathways, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Efficacy : In vitro tests demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent anticancer activity .
Cell Line IC50 (µM)
Pancreatic Cancer7
Prostate Cancer10
Breast Cancer5
Human Leukemia1.50

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria:

  • Antibacterial Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were reported as low as 3.125 μg/mL against Bacillus subtilis and Escherichia coli .
Bacterial Strain MIC (µg/mL)
Bacillus subtilis3.125
Escherichia coli50
Pseudomonas aeruginosa50

Antioxidant Activity

Thiourea derivatives have been recognized for their antioxidant capabilities:

  • Radical Scavenging Assays : The compound demonstrated significant reducing potential against ABTS and DPPH free radicals with IC50 values of 52 µg/mL and 45 µg/mL respectively .

Study on Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of thiourea derivatives, including the compound of interest, and evaluated their anticancer properties against several cell lines. The results indicated that compounds with similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study on Antimicrobial Properties

Another study focused on the synthesis of various thiourea derivatives and their antimicrobial activities. The findings revealed that the compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest several avenues for pharmacological exploration:

  • Anticancer Activity : Thiourea derivatives have been reported to exhibit significant anticancer properties. Research indicates that compounds containing thiourea can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) . The indole structure is also known for its role in numerous bioactive compounds, enhancing the potential of this compound in targeting cancer.
  • Antimicrobial Properties : The presence of both the thiourea and indole functionalities may contribute to antimicrobial activity. Studies have shown that similar compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi .

Coordination Chemistry

Thioureas are well-known ligands in coordination chemistry. This compound can form stable complexes with transition metals, which can be utilized in catalysis and material science:

  • Metal Complexes : The ability of thioureas to coordinate with metals allows for the development of novel catalysts for organic reactions. Such metal complexes can exhibit enhanced reactivity and selectivity compared to their uncoordinated counterparts .

Biological Studies

The compound's potential as a biological probe makes it suitable for various studies:

  • High-throughput Screening : The structural diversity provided by the thiourea moiety allows for high-throughput screening assays to identify biological activity against a range of targets . This application is particularly relevant in drug discovery processes.

Case Studies

Several studies have highlighted the applications of thiourea derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that a series of thiourea derivatives exhibited cytotoxic effects on different cancer cell lines, with some compounds showing IC50 values in the low micromolar range . This suggests that further exploration of the specific compound could yield promising results.
  • Synthesis of Metal Complexes : Research has shown that thioureas can be used to synthesize metal complexes that act as effective catalysts in organic transformations. For instance, complexes formed from thiourea derivatives have been reported to catalyze reactions such as C-C bond formation with high efficiency .
  • Biological Activity Profiling : A detailed profiling study on related thiourea compounds revealed diverse biological activities, including anti-inflammatory and antimicrobial effects, indicating a broad potential for therapeutic applications .

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